Décyl glucoside

Vue d'ensemble

Description

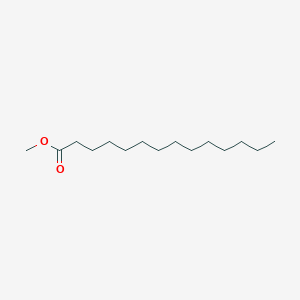

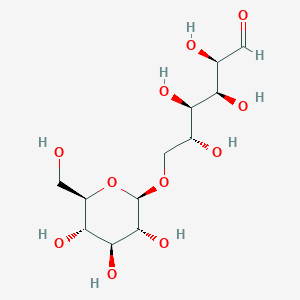

Decyl glucoside, also known as Decyl glucoside, is a useful research compound. Its molecular formula is C16H32O6 and its molecular weight is 320.42 g/mol. The purity is usually 95%.

The exact mass of the compound Decyl glucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Decyl glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decyl glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyse dans la synthèse des surfactants

Le décyl glucoside est synthétisé par réaction catalytique du glucose avec le 1-décanol. Les zéolithes microporeuses sont utilisées comme catalyseurs pour ce procédé. La conversion du glucose et le rendement en this compound sont influencés par les propriétés acides et la structure des pores des catalyseurs à base de zéolithes. Le catalyseur à base de zéolithe H-FAU(3), en particulier, présente la conversion et le rendement les plus élevés en raison de ses canaux de pores étendus qui facilitent la production de décyl glucopyranoside .

Formulations cosmétiques

Dans l'industrie cosmétique, le this compound est considéré comme un surfactant doux non ionique. Il est utilisé dans divers produits de soins personnels en raison de sa nature biodégradable et de sa compatibilité avec tous les types de cheveux. Ses propriétés nettoyantes douces le rendent adapté aux formulations pour peaux sensibles .

Sécurité environnementale

Le this compound sert d'alternative aux surfactants traditionnels comme les éthoxylates d'alkylphénol et les sulfonates d'alkylbenzène linéaires, qui peuvent se dégrader en perturbateurs endocriniens. Son profil de sécurité environnementale est un avantage significatif, ce qui en fait un choix privilégié pour les formulations de produits écologiques .

Applications biologiques

Ce composé est également utilisé dans la reconstitution d'enzymes et d'autres protéines à partir de préparations biologiques brutes. Ses propriétés stabilisantes sont particulièrement utiles dans les nanosuspensions pour les systèmes d'administration dermique, améliorant l'efficacité des ingrédients actifs comme le resvératrol et l'hesperétine .

Industrie pharmaceutique

En pharmacie, le this compound peut agir comme stabilisateur et solubilisant pour les principes actifs pharmaceutiques (API). Sa non-toxicité et sa biocompatibilité en font un excellent choix pour les formulations qui nécessitent un surfactant doux mais efficace .

Recherche sur les surfactants renouvelables

Le this compound fait partie de la recherche en cours sur les surfactants renouvelables dérivés de sources naturelles. Son procédé de production, impliquant la glycosylation de molécules de sucre avec des alcools gras provenant de plantes, fait l'objet d'études pour développer des surfactants durables et respectueux de l'environnement .

Mécanisme D'action

Target of Action

Decyl glucoside is a non-ionic surfactant that primarily targets the skin and hair . It is used in a variety of cosmetic formulations, including baby shampoos and products for individuals with sensitive skin . Its role is to cleanse, emulsify, and stabilize these products, enhancing their efficacy and absorption .

Mode of Action

Decyl glucoside interacts with its targets by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . As a surfactant, it enables water and oils to mix for a cohesive blend, which is crucial in cosmetic formulations . This interaction results in a more seamless application and absorption of the product .

Biochemical Pathways

Decyl glucoside operates through the mechanism of surfactants, creating a micelle structure that attracts and suspends dirt, oil, and impurities . Unlike harsh sulfate-based cleansers, decyl glucoside’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .

Pharmacokinetics

It is known that decyl glucoside is a mild surfactant that is easily rinsed off, leaving no residue that could block pores . This suggests that it has good bioavailability when applied topically.

Result of Action

The action of decyl glucoside results in the effective cleansing of the skin and hair. It removes dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . It also hydrates and protects the skin from drying out . In hair care, it helps remove buildup without stripping hair of color or natural oils .

Action Environment

Decyl glucoside is considered environmentally friendly as it is biodegradable and derived from renewable resources . It is often derived from plant-based sources like corn and coconuts . Its action, efficacy, and stability are influenced by environmental factors, but it is generally stable in a variety of conditions due to its non-ionic nature .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Decyl glucoside is known for its role as a surfactant, which allows it to interact with various biomolecules. It has the ability to reduce surface tension between two phases, such as between a liquid and a solid or between two liquids . This property makes it an effective cleansing agent, capable of removing dirt and oil from the skin and hair .

Cellular Effects

Decyl glucoside is gentle on the skin and is often used in products designed for sensitive skin types . It helps in removing dirt, oil, and hydrates the skin well . In hair care preparations, it helps remove buildup without stripping hair of color or natural oils .

Molecular Mechanism

The molecular mechanism of decyl glucoside primarily involves its surfactant properties. It creates a micelle structure that attracts and suspends dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . Unlike harsh sulfate-based cleansers, decyl glucoside’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .

Temporal Effects in Laboratory Settings

Decyl glucoside is known for its stability and is self-preserved, containing no added preservatives . Over time, it continues to exhibit its surfactant properties without significant degradation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of decyl glucoside in animal models are limited, it is generally recognized as safe and mild, even at higher concentrations used in personal care products .

Transport and Distribution

Decyl glucoside is primarily used topically in personal care products, where it is distributed across the surface of the skin or hair. It does not penetrate deeply into tissues but works at the surface level to cleanse and condition .

Subcellular Localization

As a surfactant used in topical applications, decyl glucoside does not have a specific subcellular localization. It functions at the cellular surface, interacting with the lipid bilayer of the skin cells to perform its cleansing and conditioning roles .

Propriétés

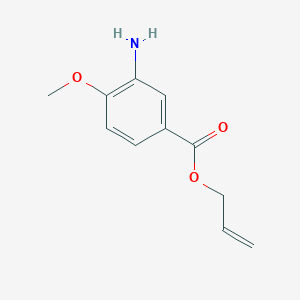

IUPAC Name |

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)